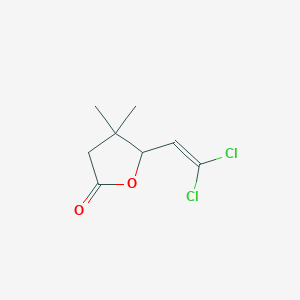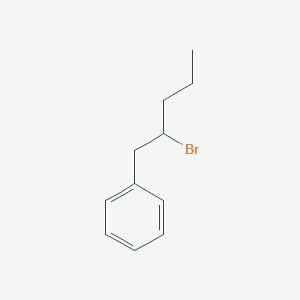![molecular formula C12H8BrFO B8622630 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B8622630.png)
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2’-fluoro-4’-bromobiphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a hydroxyl group at the 4-position, a fluorine atom at the 2’-position, and a bromine atom at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2’-fluoro-4’-bromobiphenyl can be achieved through several methods. One common approach involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction with phenol. The reaction conditions typically include the use of isopropyl nitrite as the diazotizing agent and copper(I) chloride as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2’-fluoro-4’-bromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include quinones and other oxidized biphenyl compounds.
Reduction Reactions: Products include dehalogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2’-fluoro-4’-bromobiphenyl has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2’-fluoro-4’-bromobiphenyl involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine and bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-4’-bromobiphenyl: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoro-4-bromobiphenyl: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
4-Hydroxy-2’-fluorobiphenyl: Lacks the bromine atom, which may alter its chemical reactivity and interactions.
Uniqueness: 4-Hydroxy-2’-fluoro-4’-bromobiphenyl is unique due to the presence of both a hydroxyl group and halogen atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H8BrFO |
|---|---|
Molekulargewicht |
267.09 g/mol |
IUPAC-Name |
4-(4-bromo-2-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8BrFO/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H |
InChI-Schlüssel |
WOIQLQNFGBYUQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8622564.png)




![1,3-Dimethyl-5-phenyl-1,4-dihydropyridazino[3,4-d]pyrimidine](/img/structure/B8622587.png)






